2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridine
Overview
Description
2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound with a pyridine ring fused to a pyrrole ring, and a cyclopropyl group attached to the carbon atom at position 2 of the pyridine ring . It has potential pharmaceutical applications due to its ability to modulate certain biological pathways, making it of interest in drug discovery and development .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including this compound, has been reported in the literature . These compounds have shown potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The molecular formula of this compound is C10H10N2 . The InChI code is 1S/C10H10N2/c1-2-8-6-9(7-3-4-7)12-10(8)11-5-1/h1-2,5-7H,3-4H2,(H,11,12) .Chemical Reactions Analysis
The 1H-pyrrolo[2,3-b]pyridines, including this compound, are shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .Scientific Research Applications
Enzyme Inhibition and Anticancer Activity
- Researchers have explored derivatives of 1H-pyrrolo[2,3-b]pyridine for their potential as enzyme inhibitors, particularly targeting c-Met kinase. One study demonstrated that certain derivatives exhibit strong c-Met kinase inhibition and moderate ALK kinase inhibition, showing promise in cell inhibition assays (Liu et al., 2016). Another study focused on the synthesis of pyrrolyl-pyridine compounds, revealing significant anticancer activity against human cervical and breast cancer cell lines, highlighting the potential for novel anticancer therapies (Mallisetty et al., 2023).
Organic Synthesis and Chemical Properties
- Research into the base-promoted transannulation of heterocyclic enamines and 2,3-epoxypropan-1-ones has provided a new pathway to synthesize fused pyridines and pyrroles, showcasing the chemical versatility of the pyrrolo[2,3-b]pyridine framework. This method offers excellent regio- and stereoselectivity, broadening the scope for synthesizing structurally diverse compounds (Yang et al., 2015).
- A novel approach to the photosensitized intramolecular [2+2] cycloaddition of 1H-pyrrolo[2,3-b]pyridine derivatives has been developed, accelerated by the addition of Lewis acids. This method facilitates the stereoselective formation of cycloaddition products, underlining the compound's utility in creating complex molecular architectures (Arai & Ohkuma, 2020).
Novel Synthetic Methods
- Advances in synthetic chemistry have led to the development of new methods for N-cyclopropylation of cyclic amides and azoles, demonstrating the compound's relevance in constructing nitrogen-containing heterocycles. These findings underscore the importance of 2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine derivatives in medicinal chemistry and drug design (Gagnon et al., 2007).
Mechanism of Action
While the specific mechanism of action for 2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridine is not mentioned in the search results, it’s known that 1H-pyrrolo[2,3-b]pyridine derivatives have potent activities against FGFR1, 2, and 3 . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .
Safety and Hazards
The safety information available indicates that 2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridine may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Future Directions
Properties
IUPAC Name |
2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-2-8-6-9(7-3-4-7)12-10(8)11-5-1/h1-2,5-7H,3-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCSCGNRPAICJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(N2)N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678019 | |
Record name | 2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1014613-50-3 | |
Record name | 2-Cyclopropyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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